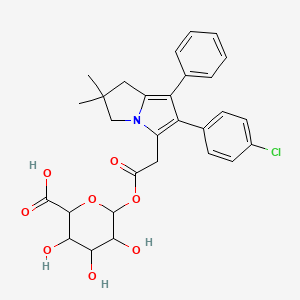

Licofelone Acyl--D-glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

利可非隆酰基-D-葡萄糖醛酸是利可非隆的代谢产物,利可非隆是一种双重环氧合酶(COX)和脂氧合酶(LOX)抑制剂。 利可非隆以其抗炎和镇痛特性而闻名,使其成为治疗诸如骨关节炎等疾病的潜在候选药物 。酰基葡萄糖醛酸形式是利可非隆在体内代谢的产物,涉及利可非隆与葡萄糖醛酸的结合。

准备方法

利可非隆酰基-D-葡萄糖醛酸的合成涉及利可非隆与α-D-葡萄糖醛酸的结合。 该反应通常由UDP-葡萄糖醛酸转移酶(UGT)催化,UGT酶是膜结合的

科学研究应用

Pharmacological Properties

Licofelone exhibits significant pharmacological properties, primarily due to its ability to inhibit key enzymes involved in the inflammatory process:

- Dual Inhibition : Licofelone acts as a dual inhibitor of COX-1, COX-2, and 5-LOX, leading to reduced synthesis of inflammatory mediators such as prostaglandins and leukotrienes. This mechanism is crucial in alleviating pain and inflammation associated with conditions like osteoarthritis .

- Gastrointestinal Safety : Compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), licofelone has a favorable gastrointestinal safety profile. Studies indicate that it causes less gastrointestinal damage, making it a safer alternative for long-term use in chronic inflammatory conditions .

Clinical Applications

Licofelone has been evaluated for various clinical applications, particularly in osteoarthritis:

- Osteoarthritis Treatment : Phase III clinical trials have demonstrated that licofelone is effective in reducing pain and improving function in patients with osteoarthritis. Its dual action on COX and LOX pathways not only provides analgesic effects but also minimizes gastrointestinal side effects commonly associated with NSAIDs .

- Neuroprotective Effects : Emerging research suggests that licofelone may have neuroprotective properties, potentially benefiting conditions such as spinal cord injury and epilepsy. Its anti-inflammatory effects could play a role in mitigating neuroinflammation .

Case Studies

Several case studies highlight the efficacy of Licofelone Acyl-D-glucuronide in clinical settings:

- Study on Osteoarthritis Patients : A randomized controlled trial involving osteoarthritis patients demonstrated significant improvements in pain scores and physical function after treatment with licofelone compared to placebo. The results indicated that licofelone's dual inhibition mechanism was effective without increasing the risk of gastrointestinal complications .

- Animal Models : In animal studies, licofelone demonstrated significant anti-inflammatory activity in models of carrageenan-induced paw edema and adjuvant arthritis. The effective doses were comparable to those of established NSAIDs like indomethacin, underscoring its potential as a therapeutic agent .

Data Table: Summary of Pharmacological Effects

作用机制

利可非隆酰基-D-葡萄糖醛酸主要通过抑制COX和LOX酶发挥其作用。 这种双重抑制降低了炎症性前列腺素和白三烯的水平 。该化合物的作用机制涉及与这些酶的活性位点结合,从而阻断其活性并减少炎症。

相似化合物的比较

利可非隆酰基-D-葡萄糖醛酸可以与其他酰基葡萄糖醛酸和双重COX/LOX抑制剂进行比较:

δ-胆红素: 另一种具有抗炎特性的酰基葡萄糖醛酸.

κ-角叉菜胶构象异构体: 一种具有最小副作用的天然化合物,用于类似的研究背景.

β-D-半乳吡喃糖基和槐属植物7-O-葡萄糖苷: 具有抗炎特性的天然化合物.

利可非隆酰基-D-葡萄糖醛酸因其对COX和LOX的双重抑制而独一无二,这在其他酰基葡萄糖醛酸中并不常见。

生物活性

Licofelone Acyl-D-glucuronide is a metabolite of licofelone, a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which has been investigated for its analgesic and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of Licofelone Acyl-D-glucuronide, including its pharmacological effects, mechanisms of action, and clinical implications.

Overview of Licofelone

Licofelone (ML3000) is primarily developed for the treatment of osteoarthritis (OA) and exhibits a unique mechanism by inhibiting both COX-1, COX-2, and 5-LOX enzymes. This dual inhibition results in a decreased synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, which are crucial in the inflammatory response associated with OA and other inflammatory conditions .

Pharmacokinetics

The pharmacokinetics of licofelone reveal that after administration, it undergoes extensive metabolism. The primary metabolites include Licofelone Acyl-D-glucuronide (M1) and Hydroxy-ML3000 (M2). Following repeated dosing, M2's systemic exposure increases significantly compared to the parent drug, while M1 remains a trace metabolite .

Licofelone exerts its biological activity through several mechanisms:

- Inhibition of Pro-inflammatory Pathways : By inhibiting COX and LOX enzymes, licofelone reduces the production of prostaglandins and leukotrienes, which are key mediators in inflammation .

- Effects on Neutrophil Activity : Licofelone has been shown to suppress polymorphonuclear leukocyte (PMN) aggregation and activation, thereby reducing inflammation at the cellular level .

- Gastrointestinal Safety : Unlike traditional NSAIDs, licofelone demonstrates a favorable gastrointestinal safety profile, making it suitable for long-term use in patients with OA .

Preclinical Studies

Preclinical data indicate that licofelone possesses significant anti-inflammatory and analgesic properties. In various animal models:

- Carrageenan-Induced Edema : Licofelone exhibited an effective dose (ED50) of 17 mg/kg in reducing paw edema, demonstrating its potency as an anti-inflammatory agent .

- Analgesic Effects : In models assessing pain response, licofelone showed superior efficacy compared to aspirin at certain dosages .

Table 1: Summary of Preclinical Findings on Licofelone

| Study Type | Effect Observed | Dosage |

|---|---|---|

| Carrageenan-Induced Edema | Significant reduction in edema | 17 mg/kg |

| Pain Threshold Improvement | More effective than aspirin | 10 mg/kg |

| Antipyretic Activity | Comparable to indomethacin | 10 mg/kg |

Clinical Studies

Initial clinical trials have demonstrated that licofelone is well tolerated in humans with OA. Key findings include:

- Gastrointestinal Safety : In endoscopic studies comparing licofelone to naproxen, licofelone showed similar gastric mucosa scores to placebo, indicating lower gastrointestinal toxicity .

- Efficacy in Osteoarthritis : Long-term studies indicate that licofelone is at least as effective as naproxen and celecoxib in managing OA symptoms while maintaining a favorable safety profile .

Case Studies

Several case studies illustrate the clinical relevance of Licofelone:

- Case Study on Gastric Safety : In a study involving 121 subjects treated with licofelone for four weeks, endoscopic evaluations revealed that the gastric mucosa remained normal in 90% of participants receiving licofelone compared to only 37% in those treated with naproxen .

- Long-Term Efficacy Study : A 52-week trial showed that patients receiving licofelone experienced significant improvements in pain and function associated with OA without increased gastrointestinal side effects compared to traditional NSAIDs .

属性

分子式 |

C29H30ClNO8 |

|---|---|

分子量 |

556.0 g/mol |

IUPAC 名称 |

6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37) |

InChI 键 |

WHKFJCYVPLCOGR-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。